molecular formula C11H15ClN2OS B8044137 phenacyl N,N-dimethylcarbamimidothioate;hydrochloride

phenacyl N,N-dimethylcarbamimidothioate;hydrochloride

Cat. No.: B8044137
M. Wt: 258.77 g/mol
InChI Key: VODSOVHEICJGLX-UHFFFAOYSA-N
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Description

Phenacyl N,N-dimethylcarbamimidothioate;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a phenacyl group, a dimethylcarbamimidothioate moiety, and a hydrochloride salt. Its distinct chemical structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenacyl N,N-dimethylcarbamimidothioate;hydrochloride typically involves the reaction of phenacyl bromide with N,N-dimethylthiourea in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like ethanol or acetonitrile under reflux conditions. The product is then isolated and purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as titanium dioxide nanoparticles can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Phenacyl N,N-dimethylcarbamimidothioate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like triethylamine, solvents such as ethanol and acetonitrile, and catalysts like titanium dioxide nanoparticles .

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds, such as thiazoles and quinoxalines, which are of significant interest in medicinal chemistry .

Mechanism of Action

The mechanism of action of phenacyl N,N-dimethylcarbamimidothioate;hydrochloride involves its interaction with nucleophiles, leading to the formation of various heterocyclic compounds. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenacyl N,N-dimethylcarbamimidothioate;hydrochloride is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and form diverse products. Its ability to act as both a nucleophile and an electrophile makes it a valuable compound in organic synthesis .

Properties

IUPAC Name

phenacyl N,N-dimethylcarbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS.ClH/c1-13(2)11(12)15-8-10(14)9-6-4-3-5-7-9;/h3-7,12H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODSOVHEICJGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)SCC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=N)SCC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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